molecular formula C5H10Na2O8S2 B1606438 Disodium 1,5-dihydroxypentane-1,5-disulphonate CAS No. 7420-89-5

Disodium 1,5-dihydroxypentane-1,5-disulphonate

Cat. No.: B1606438
CAS No.: 7420-89-5
M. Wt: 308.2 g/mol
InChI Key: YGZZDQOCTFVBFC-UHFFFAOYSA-L
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Description

Disodium 1,5-dihydroxypentane-1,5-disulphonate is a useful research compound. Its molecular formula is C5H10Na2O8S2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Glutaraldehyde bisulfite, also known as Disodium 1,5-dihydroxypentane-1,5-disulphonate or Glutaraldehyde bis(sodium bisulfite), primarily targets proteins . It is known to interact with the amino groups of proteins, particularly lysine residues . In the context of microbial cells, it has been found to target the aldehyde reductase YqhD in Escherichia coli .

Mode of Action

The compound acts as a protein cross-linking reagent . It forms cross-links between proteins, which can lead to the inactivation of enzymes or other functional proteins within a cell . This cross-linking action is believed to be the primary mechanism by which glutaraldehyde bisulfite exerts its antimicrobial effects .

Biochemical Pathways

It is known that the compound’s cross-linking action can disrupt normal cellular processes by inactivating key proteins . This can lead to cell death in microorganisms, making glutaraldehyde bisulfite an effective antimicrobial agent .

Pharmacokinetics

It is known that the compound’s effectiveness as a disinfectant and sterilizing agent is influenced by factors such as concentration and exposure time .

Result of Action

The primary result of glutaraldehyde bisulfite’s action is the inactivation of proteins within cells, leading to cell death . This makes it an effective antimicrobial agent. In addition, the compound is used as a fixative in microscopy and histology, where its cross-linking action helps to preserve the structure of biological samples .

Action Environment

The action of glutaraldehyde bisulfite is influenced by environmental factors such as pH and temperature . The compound is most effective at a pH range of 7-10 . It is soluble in water and alcohol, and is typically used in solution form .

Biochemical Analysis

Biochemical Properties

The principle behind the fixation is the binding of Glutaraldehyde bisulfite to nucleophiles of which the amino groups are the most abundant but binding to, e.g., sulfhydryl groups also occurs . This interaction with enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions.

Cellular Effects

Glutaraldehyde bisulfite has significant effects on various types of cells and cellular processes. For instance, it is often used to mimic malaria-infected red blood cells because they are also stiffer than healthy red blood cells . This indicates that Glutaraldehyde bisulfite can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Glutaraldehyde bisulfite involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fixation is a rather digital event (all or none) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glutaraldehyde bisulfite change over time. For example, along with the fixation comes an increase in the stiffness of the cells . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Glutaraldehyde bisulfite vary with different dosages in animal models. For instance, bovine pericardial tissues were fixed with different concentrations of Glutaraldehyde bisulfite (0.3, 0.4, 0.5 and 0.6%) for different exposure times (10 and 20 min) .

Properties

IUPAC Name

disodium;1,5-dihydroxypentane-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZDQOCTFVBFC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046996
Record name 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt
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Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid, water soluble; [MSDSonline]
Record name Glutaraldehyde-sodium bisulfite
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CAS No.

7420-89-5, 28959-35-5
Record name Glutaraldehyde bisulfite
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Record name 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2)
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Record name 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt
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Record name Disodium 1,5-dihydroxypentane-1,5-disulphonate
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Record name Disodium 1,5-dihydroxypentane-1,5-disulphonate
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Record name DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 1,5-dihydroxypentane-1,5-disulphonate
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